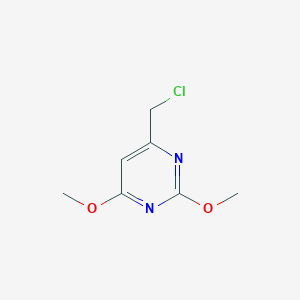
1-Methyl-1h-1,2,3-benzotriazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1h-1,2,3-benzotriazol-6-ol is a heterocyclic compound that belongs to the benzotriazole family. This compound is characterized by a triazole ring fused with a benzene ring, with a methyl group and a hydroxyl group attached to the triazole ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1h-1,2,3-benzotriazol-6-ol can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid, followed by methylation and hydroxylation steps . The reaction conditions typically involve low temperatures (5–10 °C) and the use of an ultrasonic bath to improve yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions: 1-Methyl-1h-1,2,3-benzotriazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various substituted benzotriazoles, which can be further utilized in different applications .
科学的研究の応用
1-Methyl-1h-1,2,3-benzotriazol-6-ol has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-Methyl-1h-1,2,3-benzotriazol-6-ol involves its ability to interact with various molecular targets and pathways. The compound can form stable coordination complexes with metal ions, which is crucial for its role as a corrosion inhibitor . In biological systems, it can bind to enzymes and receptors through π–π stacking interactions and hydrogen bonding, leading to its diverse biological activities .
類似化合物との比較
- 1-Methyl-1h-1,2,3-benzotriazol-4-amine
- 1-Methyl-1h-1,2,3-benzotriazol-5-amine
- 1-Methyl-1h-1,2,3-benzotriazole-4-sulfonyl chloride
Comparison: 1-Methyl-1h-1,2,3-benzotriazol-6-ol is unique due to the presence of the hydroxyl group at the 6th position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its ability to form hydrogen bonds, making it more effective in certain applications compared to its analogs .
特性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
3-methylbenzotriazol-5-ol |
InChI |
InChI=1S/C7H7N3O/c1-10-7-4-5(11)2-3-6(7)8-9-10/h2-4,11H,1H3 |
InChIキー |
PHHXIUTVFRPQHZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)O)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


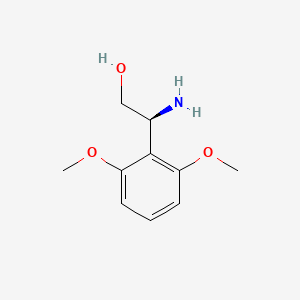

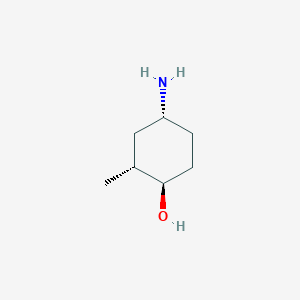
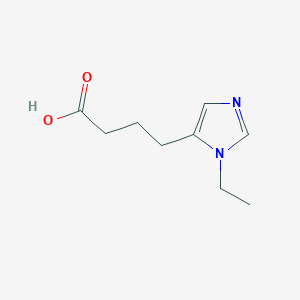
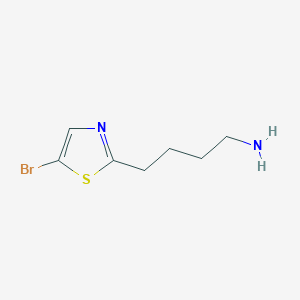
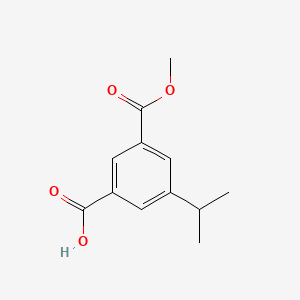

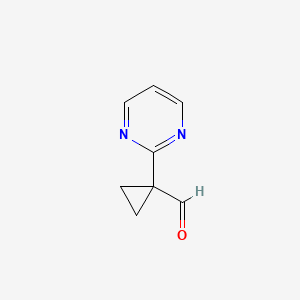
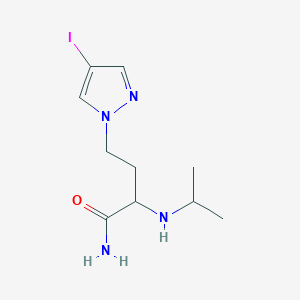
![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)

![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)
